molecular formula C6H6ClNO3S B3079088 5-Methoxypyridine-2-sulfonyl chloride CAS No. 1060801-83-3

5-Methoxypyridine-2-sulfonyl chloride

Cat. No.: B3079088
CAS No.: 1060801-83-3
M. Wt: 207.64 g/mol
InChI Key: QMQIGRMQXRYLQV-UHFFFAOYSA-N
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Description

5-Methoxypyridine-2-sulfonyl chloride: is a chemical compound that belongs to the class of pyridine derivatives. It is widely used in various fields, including medical research, environmental research, and industrial applications. The compound is known for its reactivity and versatility in organic synthesis, making it a valuable reagent in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxypyridine-2-sulfonyl chloride typically involves the reaction of 5-methoxypyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

5-Methoxypyridine+Chlorosulfonic Acid5-Methoxypyridine-2-sulfonyl chloride+Hydrogen Chloride\text{5-Methoxypyridine} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{Hydrogen Chloride} 5-Methoxypyridine+Chlorosulfonic Acid→5-Methoxypyridine-2-sulfonyl chloride+Hydrogen Chloride

The reaction is usually performed at low temperatures to prevent side reactions and to achieve high yields of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxypyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, and thiols, to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and products.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Organic solvents like dichloromethane, toluene

    Conditions: Reactions are typically carried out at room temperature or under mild heating.

Major Products Formed:

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

5-Methoxypyridine-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 5-Methoxypyridine-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The compound acts as an electrophile, reacting with nucleophiles to form sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed mechanisms .

Comparison with Similar Compounds

  • 5-Chloropyridine-2-sulfonyl chloride
  • 5-Bromopyridine-2-sulfonyl chloride
  • 5-Fluoropyridine-2-sulfonyl chloride

Comparison: 5-Methoxypyridine-2-sulfonyl chloride is unique due to the presence of the methoxy group, which can influence its reactivity and selectivity in chemical reactions. Compared to its halogenated analogs, the methoxy group provides different electronic and steric effects, making it suitable for specific applications where other sulfonyl chlorides may not be as effective .

Properties

IUPAC Name

5-methoxypyridine-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S/c1-11-5-2-3-6(8-4-5)12(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQIGRMQXRYLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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